phenyl N-(1,2-oxazol-3-yl)carbamate phenyl N-(1,2-oxazol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13319074
InChI: InChI=1S/C10H8N2O3/c13-10(11-9-6-7-14-12-9)15-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
SMILES: C1=CC=C(C=C1)OC(=O)NC2=NOC=C2
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

phenyl N-(1,2-oxazol-3-yl)carbamate

CAS No.:

Cat. No.: VC13319074

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

phenyl N-(1,2-oxazol-3-yl)carbamate -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name phenyl N-(1,2-oxazol-3-yl)carbamate
Standard InChI InChI=1S/C10H8N2O3/c13-10(11-9-6-7-14-12-9)15-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Standard InChI Key CKZGOCMWXPDHMH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)NC2=NOC=C2
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=NOC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

Phenyl N-(1,2-oxazol-3-yl)carbamate (C10_{10}H8_{8}N2_{2}O3_{3}) features:

  • A 1,2-oxazole ring with oxygen at position 1 and nitrogen at position 2.

  • A carbamate group (-O-(C=O)-NH-) bridging the oxazole’s position 3 and a phenyl ring.

  • Planar geometry at the oxazole ring, with the carbamate group introducing rotational flexibility.

The compound’s electronic properties are influenced by the electron-withdrawing carbamate and the aromatic oxazole ring, which collectively enhance its reactivity toward nucleophiles and electrophiles .

Table 1: Key Physicochemical Properties

PropertyValue/Range
Molecular Weight204.18 g/mol
LogP (Partition Coefficient)1.8–2.2 (predicted)
SolubilityLow in water; soluble in DMSO, THF
StabilityHydrolytically sensitive under basic conditions

Synthesis and Optimization

Synthetic Routes

The synthesis of phenyl N-(1,2-oxazol-3-yl)carbamate typically involves a two-step protocol:

  • Oxazole Ring Formation:

    • Condensation of α-hydroxy ketones with potassium cyanate under acidic conditions to form the 1,2-oxazole core .

    • Example: Reacting 3-amino-1,2-oxazole with phenyl chloroformate in tetrahydrofuran (THF) at 0–25°C in the presence of pyridine .

  • Carbamate Installation:

    • Reaction of the oxazole amine with phenyl chloroformate, yielding the carbamate linkage.

    • Purification via column chromatography to isolate the product in yields of 65–80% .

Industrial-Scale Considerations

Industrial production emphasizes solvent recovery and catalytic efficiency. Anhydrous conditions and continuous-flow reactors are employed to minimize hydrolysis byproducts .

Biological Activity and Mechanisms

Key Findings:

  • IC50_{50} Values: Related oxazol-2-one derivatives show AC inhibition in the low micromolar range (e.g., 0.052 μM for SABRAC) .

  • Cellular Activity: Derivatives induce apoptosis in FLT3-ITD-mutant leukemia cells at 10–50 μM concentrations .

Anticancer Applications

In preclinical models, carbamate-bearing oxazole derivatives exhibit:

  • FLT3 Tyrosine Kinase Inhibition: Disruption of phosphorylation in MV4-11 xenografts, leading to tumor regression .

  • Synergy with Chemotherapeutics: Enhanced cytotoxicity when combined with daunorubicin or cytarabine .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Carbamates

CompoundStructural FeatureBiological Activity
Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamateMethyl substitution at C5Moderate AC inhibition
Phenyl 5-tert-butylisoxazol-3-ylcarbamatetert-butyl group at C5Enhanced metabolic stability
Ethyl N-(thiazol-2-yl)carbamateThiazole ringBroader kinase inhibition

The absence of bulky substituents in phenyl N-(1,2-oxazol-3-yl)carbamate may improve target accessibility compared to tert-butyl analogs .

Applications in Drug Discovery

Pharmacokinetic Profile

  • Oral Bioavailability: Limited due to low solubility; prodrug strategies (e.g., esterification) are under investigation .

  • Metabolic Stability: Resistant to CYP3A4-mediated degradation, favoring prolonged half-life .

Targeted Delivery Systems

Nanoparticle-encapsulated formulations are being tested to enhance tumor-specific uptake, leveraging the compound’s affinity for overexpressed receptors in cancer cells .

Challenges and Future Directions

Synthetic Limitations

  • Hydrolysis during storage necessitates lyophilized formulations.

  • Scalability issues in multi-step syntheses require flow-chemistry adaptations .

Clinical Translation

Phase I trials for related compounds are ongoing, focusing on dose-limiting toxicities and biomarker validation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator